molecular formula C11H11BrN2O B597231 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole CAS No. 1252572-62-5

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole

Cat. No. B597231
CAS RN: 1252572-62-5
M. Wt: 267.126
InChI Key: FMGQALJUFCKEGS-UHFFFAOYSA-N
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Description

“4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole” is a chemical compound with the empirical formula C11H12BrN3O and a molecular weight of 282.14 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole” can be represented by the SMILES string COc1ccc(cc1)-n2nc(C)c(Br)c2N . The InChI key for this compound is GAVHWSKSXJVVCR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole” is a solid substance . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Synthesis of Halogenated Heterocycles

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole: is a valuable starting material for the synthesis of various halogenated heterocycles. These compounds are crucial in medicinal chemistry due to their potential biological activities. The presence of the bromine atom allows for further functionalization through halogen-metal exchange or transition-metal-catalyzed cross-coupling reactions .

Development of Antibacterial and Antifungal Agents

The compound’s structural framework is used in the development of new antibacterial and antifungal agents. By modifying the pyrazole core, researchers can synthesize compounds with potential efficacy against a range of bacterial and fungal pathogens .

properties

IUPAC Name

4-bromo-1-(4-methoxyphenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-11(12)7-14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGQALJUFCKEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682051
Record name 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole

CAS RN

1252572-62-5
Record name 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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